SS-Rjw100

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

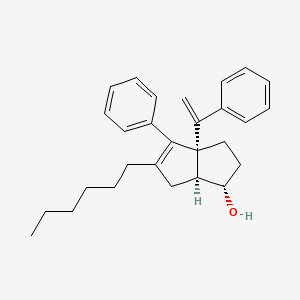

Molecular Formula |

C28H34O |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(1S,3aS,6aS)-5-hexyl-4-phenyl-3a-(1-phenylethenyl)-2,3,6,6a-tetrahydro-1H-pentalen-1-ol |

InChI |

InChI=1S/C28H34O/c1-3-4-5-8-17-24-20-25-26(29)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,29H,2-5,8,17-20H2,1H3/t25-,26+,28-/m1/s1 |

InChI Key |

ZFXMYHPLTQTTFW-FULLSBAXSA-N |

Isomeric SMILES |

CCCCCCC1=C([C@]2(CC[C@@H]([C@H]2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CCCCCCC1=C(C2(CCC(C2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enantiomer-Specific Mechanism of SS-Rjw100: A Technical Guide

An In-depth Analysis of the Core Action of a Novel Nuclear Receptor Agonist

Abstract

SS-Rjw100, an enantiomer of the racemic dual agonist RJW100, targets the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1). While its counterpart, RR-Rjw100, demonstrates potent agonistic activity, this compound exhibits a weaker effect on LRH-1. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with LRH-1. Through an analysis of crystallographic, biochemical, and computational data, we delineate the structural and allosteric determinants of its attenuated activity. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the nuanced pharmacology of this compound.

Introduction

The nuclear receptors LRH-1 (NR5A2) and SF-1 (NR5A1) are critical regulators of development, metabolism, and steroidogenesis, making them attractive therapeutic targets for a range of diseases, including metabolic disorders and cancer.[1][2] The racemic compound RJW100 has been identified as a dual agonist for these receptors.[3] However, subsequent investigation into its constituent enantiomers, this compound and RR-Rjw100, has revealed significant differences in their biological activity, particularly concerning LRH-1.[1] This guide focuses on the mechanism of action of this compound, highlighting the molecular basis for its reduced agonistic profile compared to its stereoisomer.

Core Mechanism of Action

This compound functions as a partial agonist of the nuclear receptor LRH-1. Its mechanism of action is centered on its binding to the ligand-binding pocket (LBP) of the receptor, which in turn modulates the receptor's conformation and its ability to recruit coactivator proteins essential for transcriptional activation. However, the specific stereochemistry of this compound leads to a suboptimal interaction within the LBP, resulting in attenuated allosteric signaling and consequently, reduced transcriptional output.

Binding to the LRH-1 Ligand-Binding Pocket

Both this compound and its enantiomer RR-Rjw100 bind to the LBP of LRH-1 with similar affinities.[1] However, X-ray crystallography studies have revealed that this compound adopts multiple, distinct conformations within the binding pocket. This contrasts with the well-defined and stable binding mode of RR-Rjw100.

Crucially, in its various binding poses, this compound fails to establish a key hydrogen bond with the threonine 352 (T352) residue of LRH-1. This interaction is critical for the potent activation of the receptor by RR-Rjw100. The inability of this compound to form this stable interaction is a primary determinant of its weaker agonistic activity.

Attenuated Allosteric Signaling

The binding of an agonist to the LBP of a nuclear receptor initiates a cascade of conformational changes that are transmitted to the Activation Function-2 (AF-2) surface. This allosteric communication is essential for the recruitment of coactivator proteins. Molecular dynamics simulations have shown that the binding of this compound to LRH-1 results in attenuated intramolecular signaling to the AF-2 surface. This weakened allosteric signal leads to a reduced capacity to recruit coactivators, thereby diminishing the transcriptional activation of LRH-1 target genes.

Quantitative Data Summary

The differential effects of this compound and RR-Rjw100 on LRH-1 activity have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative findings.

| Compound | Target | Assay | Parameter | Value | Reference |

| This compound | LRH-1 | Luciferase Reporter Assay | Relative Activity | 46% less active than RR-Rjw100 | |

| RR-Rjw100 | LRH-1 | Luciferase Reporter Assay | Relative Activity | 100% |

| Compound | Target | Assay | Parameter | Observation | Reference |

| This compound | LRH-1 | Differential Scanning Fluorimetry | Receptor Stabilization | Does not significantly stabilize | |

| RR-Rjw100 | LRH-1 | Differential Scanning Fluorimetry | Receptor Stabilization | Stabilizes the receptor | |

| This compound | LRH-1 / SF-1 | Fluorescence Polarization | Binding Affinity | Similar to RR-Rjw100 | |

| RR-Rjw100 | LRH-1 / SF-1 | Fluorescence Polarization | Binding Affinity | Similar to this compound |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of LRH-1 in response to treatment with this compound and RR-Rjw100.

Cell Line: HeLa cells.

Plasmids:

-

A reporter plasmid containing a luciferase gene under the control of a promoter with LRH-1 response elements.

-

An expression plasmid for full-length human LRH-1.

-

A control plasmid expressing Renilla luciferase for normalization.

Protocol:

-

HeLa cells are seeded in 96-well plates and co-transfected with the LRH-1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.

-

Following transfection, cells are treated with varying concentrations of this compound or RR-Rjw100.

-

After a 24-hour incubation period, cells are lysed.

-

Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.

-

Dose-response curves are generated, and the relative efficacy of the compounds is determined.

X-ray Crystallography

Objective: To determine the three-dimensional structure of this compound in complex with the LRH-1 ligand-binding domain (LBD).

Protein: Human LRH-1 LBD.

Ligand: this compound.

Protocol:

-

The human LRH-1 LBD is expressed and purified.

-

The purified LRH-1 LBD is co-crystallized with this compound.

-

X-ray diffraction data are collected from the resulting crystals. The crystal structure of LRH-1 bound to this compound was determined to a resolution of 1.70 Å.

-

The structure is solved and refined to reveal the binding mode of this compound within the LBP.

Molecular Dynamics Simulations

Objective: To investigate the dynamic effects of this compound binding on the conformational state and allosteric signaling of LRH-1.

System: The crystal structure of the LRH-1 LBD in complex with this compound.

Protocol:

-

The LRH-1-SS-Rjw100 complex is placed in a simulation box with explicit solvent.

-

The system is neutralized and ions are added to mimic physiological concentrations.

-

The system is subjected to energy minimization to remove steric clashes.

-

Molecular dynamics simulations are performed for a duration sufficient to observe the dynamic behavior of the complex (e.g., 1 microsecond).

-

Trajectories are analyzed to assess the stability of the ligand in the binding pocket, conformational changes in the receptor, and the intramolecular signaling pathways.

Visualizations

The following diagrams illustrate the key concepts of this compound's mechanism of action and the experimental workflows.

Conclusion

The mechanism of action of this compound as a partial agonist of LRH-1 is a clear example of the profound impact of stereochemistry on drug activity. Despite having a similar binding affinity to its more potent enantiomer, RR-Rjw100, its inability to adopt a stable, activating conformation within the ligand-binding pocket of LRH-1 leads to attenuated allosteric signaling and reduced transcriptional efficacy. This detailed understanding of the structure-activity relationship of the RJW100 enantiomers provides a valuable framework for the rational design of novel, selective nuclear receptor modulators. The distinct pharmacological profile of this compound may also present opportunities for its development as a tool compound to probe the nuances of LRH-1 biology or as a scaffold for the design of antagonists.

References

SS-Rjw100: An In-depth Technical Guide on a Stereospecific Agonist for Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SS-Rjw100, a stereoisomer of the dual agonist RJW100 for the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1). While the racemic mixture RJW100 demonstrates potent agonism for both receptors, this document focuses on the distinct pharmacological profile of the SS-enantiomer. Herein, we present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of nuclear receptor biology, metabolic diseases, and oncology, providing the foundational information necessary for the design and interpretation of studies involving this compound.

Introduction to LRH-1 and SF-1

Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1) are closely related orphan nuclear receptors that play critical roles in a multitude of physiological processes.[1] LRH-1 is a key regulator of cholesterol and bile acid homeostasis, as well as hepatic glucose metabolism.[2] It is also implicated in intestinal inflammation and the development of certain cancers. SF-1 is essential for the development and function of the adrenal glands and gonads, regulating the expression of steroidogenic enzymes. Given their involvement in various diseases, including metabolic syndrome, inflammatory bowel disease, and cancer, both LRH-1 and SF-1 are attractive targets for therapeutic intervention.

This compound: A Stereospecific Modulator

RJW100 was developed as a potent dual agonist for LRH-1 and SF-1.[3][4] It exists as a racemic mixture of two enantiomers: RR-Rjw100 and this compound. Research has revealed that the biological activity of these enantiomers is not identical, highlighting the importance of stereochemistry in drug design. The RR-enantiomer, RR-RJW100, has been shown to be the more potent agonist for LRH-1.[5] This guide focuses on the characterization of the SS-enantiomer, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in comparison to its enantiomer and the racemic mixture where available.

Table 1: Binding Affinity (Ki) of RJW100 Enantiomers for LRH-1 and SF-1

| Compound | LRH-1 Ki (µM) | SF-1 Ki (µM) | Reference |

| This compound | 1.2 | 30 | |

| RR-Rjw100 | 0.4 | 13 |

Table 2: Agonist Activity of RJW100 and its Enantiomers

| Compound | Target | Assay | Endpoint | Value | Reference |

| RJW100 | LRH-1 | Luciferase Reporter Assay | pEC50 | 6.6 | |

| RJW100 | SF-1 | Luciferase Reporter Assay | pEC50 | 7.5 | |

| This compound | LRH-1 | Luciferase Reporter Assay | Activity | Attenuated activation (46% less active than RR-Rjw100) | |

| RR-Rjw100 | LRH-1 | Luciferase Reporter Assay | Activity | More potent activator | |

| This compound & RR-Rjw100 | SF-1 | Luciferase Reporter Assay | Activity | Similar activation |

Signaling Pathways

The activation of LRH-1 and SF-1 by an agonist like this compound initiates a cascade of events leading to the regulation of target gene expression.

Upon binding of this compound to the ligand-binding domain of LRH-1 or SF-1, the receptor undergoes a conformational change. This change facilitates the dissociation of corepressors and the recruitment of coactivators. The receptor-agonist-coactivator complex then binds to specific DNA response elements in the promoter regions of target genes, leading to the modulation of their transcription. For this compound, the recruitment of coactivators to LRH-1 is less efficient compared to its RR-enantiomer, resulting in attenuated transcriptional activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Luciferase Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate a nuclear receptor and drive the expression of a reporter gene.

Protocol:

-

Cell Culture: Plate human embryonic kidney (HEK293T) cells in 96-well plates at a density of 2 x 10^4 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: After 24 hours, co-transfect the cells using a suitable transfection reagent with the following plasmids:

-

An expression vector for full-length human LRH-1 or SF-1.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for LRH-1/SF-1.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to a nuclear receptor.

Protocol:

-

Reagent Preparation:

-

Purify the ligand-binding domain (LBD) of human LRH-1 or SF-1.

-

Prepare a fluorescently labeled probe that is known to bind to the receptor.

-

Prepare a serial dilution of this compound.

-

-

Assay Setup: In a 384-well, low-volume, black plate, add the purified receptor LBD and the fluorescent probe at optimized concentrations.

-

Incubation 1: Incubate the plate for 1 hour at room temperature to allow the receptor and probe to equilibrate.

-

Compound Addition: Add the serially diluted this compound or vehicle control to the wells.

-

Incubation 2: Incubate for an additional 2 hours at room temperature to allow for competitive binding to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Mechanism of Differential Activity

Structural studies have provided insights into the differential activity of the RJW100 enantiomers. While both this compound and RR-Rjw100 bind within the ligand-binding pocket of LRH-1, they adopt different conformations. The more potent RR-enantiomer forms a critical hydrogen bond with a key residue in the binding pocket, which is important for receptor activation. In contrast, this compound fails to make this crucial interaction, leading to a less stable and less active receptor conformation. This difference in binding mode also affects the allosteric communication within the receptor, resulting in attenuated recruitment of coactivators by this compound.

Conclusion

This compound is a valuable tool for dissecting the specific roles of LRH-1 and SF-1. Its stereospecific interactions and differential activity compared to its RR-enantiomer underscore the importance of chirality in ligand design for nuclear receptors. While it demonstrates weaker agonism towards LRH-1, its activity at SF-1 is comparable to RR-Rjw100, making it a useful probe for studies where SF-1 modulation is of primary interest. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations of nuclear receptor biology and its implications in health and disease.

References

Unveiling SS-Rjw100: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SS-Rjw100 is a synthetic small molecule and one of the two enantiomers of the racemic compound RJW100. It functions as a dual agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1), both of which are critical regulators of metabolism, inflammation, and cellular proliferation.[1][2][3] While its enantiomer, RR-RJW100, is a more potent activator of LRH-1, the study of this compound provides crucial insights into the stereospecific interactions within the ligand-binding pocket of these receptors, informing future drug design and the potential for developing antagonists.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is characterized by a hexahydropentalene core, two bulky styrene substituents, a hydrophobic n-hexyl substituent, and a hydroxyl group capable of forming polar interactions.[1] The stereochemistry at positions 1 (hydroxyl group), 3a (external styrene), and 6a distinguishes it from its RR-enantiomer.

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| Binding Affinity (Ki) for LRH-1 | 1.2 μM | |

| Binding Affinity (Ki) for SF-1 | 30 μM | |

| LRH-1 Transcriptional Activity | 46% less active than RR-RJW100 in luciferase reporter assays | |

| Thermal Stability | Shows poor thermal stability |

Mechanism of Action and Signaling Pathway

This compound acts as an agonist for LRH-1 and SF-1, promoting the recruitment of coregulator proteins, such as the transcriptional intermediary factor 2 (Tif2), to the receptor. However, its interaction with the LRH-1 ligand binding domain (LBD) is distinct from that of its more active enantiomer, RR-RJW100.

X-ray crystallography has revealed that this compound can adopt multiple configurations within the binding pocket of LRH-1. This conformational flexibility prevents it from forming a critical hydrogen bond that is essential for the robust activation of the receptor by RR-RJW100. Consequently, this compound leads to a weaker allosteric signaling network between the ligand binding pocket and the activation function surface (AFS), which is the site of coregulator binding. This diminished allosteric activation results in reduced transcriptional activity compared to RR-RJW100.

Experimental Protocols

The characterization of this compound has involved a variety of sophisticated experimental techniques. Below are generalized protocols for the key experiments cited in the literature.

X-ray Crystallography

To determine the binding mode of this compound to the LRH-1 Ligand Binding Domain (LBD), X-ray crystallography was employed.

Luciferase Reporter Assays

These assays are used to quantify the transcriptional activity of LRH-1 in response to this compound.

Table 2: Generalized Protocol for Luciferase Reporter Assay

| Step | Procedure |

| 1. Cell Culture and Transfection | Plate cells (e.g., HeLa) and transfect with plasmids encoding LRH-1 and a luciferase reporter gene under the control of an LRH-1 responsive promoter. |

| 2. Compound Treatment | Treat the transfected cells with varying concentrations of this compound (e.g., 30 μM) for a specified duration (e.g., 24 hours). |

| 3. Cell Lysis | Lyse the cells to release the cellular components, including the expressed luciferase enzyme. |

| 4. Luminescence Measurement | Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. |

| 5. Data Analysis | Normalize the luciferase activity to a control (e.g., β-galactosidase activity or total protein concentration) to account for variations in transfection efficiency and cell number. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are performed to investigate the dynamic behavior of the LRH-1/SS-Rjw100 complex and to understand the allosteric communication within the receptor.

Conclusion

This compound, while a less potent agonist than its enantiomer, serves as an invaluable chemical probe for understanding the nuanced structure-activity relationships governing ligand recognition and activation of LRH-1 and SF-1. The detailed structural and functional studies of this compound have illuminated the critical role of specific ligand-receptor interactions in dictating the strength of allosteric signaling and subsequent transcriptional activation. This knowledge is instrumental for the rational design of next-generation modulators of these important nuclear receptors, with potential therapeutic applications in metabolic and neoplastic diseases. The distinct binding mode of this compound also presents an opportunity for the structure-guided design of LRH-1 antagonists.

References

Enantiomer-Specific Activity of RJW100: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Enantiomer-Specific Activity of the LRH-1 and SF-1 Dual Agonist, RJW100

This technical guide provides a comprehensive overview of the enantiomer-specific activities of RJW100, a dual agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced activity of this compound and its potential therapeutic applications.

Introduction

RJW100 is a potent synthetic agonist of LRH-1 and SF-1, two nuclear receptors that play critical roles in metabolism, development, and steroidogenesis.[1][2] As with many chiral molecules in drug development, the individual enantiomers of RJW100, namely RR-RJW100 and SS-RJW100, exhibit distinct biological activities.[1] Understanding these enantiomer-specific differences is crucial for the development of more potent and selective therapeutic agents targeting LRH-1 and SF-1. This guide summarizes the key quantitative data, details the experimental protocols used to elucidate these differences, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The enantiomers of RJW100 display notable differences in their interaction with and activation of LRH-1 and SF-1. While both enantiomers bind to the receptors, RR-RJW100 generally exhibits stronger agonistic activity, particularly for LRH-1.[1] The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Binding Affinities of RJW100 Enantiomers for LRH-1 and SF-1

| Compound | Receptor | Binding Affinity (Kᵢ, µM) |

| RR-RJW100 | LRH-1 | 0.4[1] |

| This compound | LRH-1 | 1.2 |

| RR-RJW100 | SF-1 | 13 |

| This compound | SF-1 | Not significantly different from RR-RJW100 |

Table 2: Potency and Efficacy of RJW100 and its Enantiomers

| Compound | Receptor | pEC₅₀ | Relative Activity |

| RJW100 (racemic) | LRH-1 | 6.6 | Not applicable |

| RJW100 (racemic) | SF-1 | 7.5 | Not applicable |

| RR-RJW100 | LRH-1 | Not reported | 46% more active than this compound |

| This compound | LRH-1 | Not reported | Baseline for comparison |

Table 3: Receptor Stabilization by RJW100 Enantiomers

| Compound | Receptor | Thermal Shift (ΔTₘ, °C) |

| RR-RJW100 | LRH-1 | ~4 |

| This compound | LRH-1 | Lower than RR-RJW100 |

| RR-RJW100 | SF-1 | Stabilizes the receptor |

| This compound | SF-1 | Lower stabilization than RR-RJW100 |

Signaling Pathways

Upon activation by agonists like RJW100, LRH-1 and SF-1 modulate the transcription of a wide array of target genes involved in various physiological processes. The diagram below illustrates the general signaling pathway for these nuclear receptors.

Experimental Workflow

The determination of the enantiomer-specific activity of RJW100 involves a series of in vitro experiments designed to quantify binding affinity, receptor activation, and stabilization. The general workflow for these experiments is outlined below.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods for studying nuclear receptor-ligand interactions and are representative of the techniques used to characterize the enantiomers of RJW100.

Competition Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity (Kᵢ) of the RJW100 enantiomers to LRH-1 and SF-1 by measuring their ability to displace a fluorescently labeled probe from the receptor's ligand-binding pocket.

-

Materials:

-

Purified LRH-1 or SF-1 Ligand Binding Domain (LBD)

-

Fluorescently labeled probe (e.g., a fluorescein-labeled ligand)

-

RR-RJW100 and this compound

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, low-volume, black plates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare a solution of the LRH-1 or SF-1 LBD and the fluorescent probe in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal.

-

Prepare serial dilutions of the RR-RJW100 and this compound enantiomers in the assay buffer.

-

In a 384-well plate, add the receptor-probe mixture to each well.

-

Add the serially diluted enantiomers to the wells. Include control wells with only the receptor-probe mixture (maximum polarization) and wells with a high concentration of a known binder or only the probe (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each enantiomer.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Probe]/Kₑ), where [Probe] is the concentration of the fluorescent probe and Kₑ is its dissociation constant.

-

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of the RJW100 enantiomers to activate the transcriptional activity of LRH-1 or SF-1.

-

Materials:

-

HEK293T or HeLa cells

-

Expression plasmid for full-length LRH-1 or SF-1

-

Reporter plasmid containing a luciferase gene downstream of a promoter with LRH-1/SF-1 response elements

-

Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

RR-RJW100 and this compound

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Co-transfect the cells with the LRH-1/SF-1 expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the RR-RJW100 and this compound enantiomers. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the agonist concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ and maximum efficacy for each enantiomer.

-

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of the LRH-1 and SF-1 LBDs upon binding of the RJW100 enantiomers. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).

-

Materials:

-

Purified LRH-1 or SF-1 LBD

-

SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

-

RR-RJW100 and this compound

-

Assay Buffer (e.g., HEPES-buffered saline)

-

Real-time PCR instrument capable of performing a thermal melt curve

-

-

Procedure:

-

Prepare a master mix containing the purified receptor LBD and SYPRO Orange dye in the assay buffer.

-

Prepare solutions of the RR-RJW100 and this compound enantiomers at a concentration sufficient to ensure saturation of the receptor (typically a 10- to 20-fold molar excess).

-

In a 96-well PCR plate, combine the receptor-dye master mix with either the enantiomer solution or a vehicle control.

-

Seal the plate and centrifuge briefly to remove any bubbles.

-

Place the plate in the real-time PCR instrument.

-

Program the instrument to perform a thermal ramp, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C/minute), while continuously monitoring the fluorescence of the SYPRO Orange dye.

-

The instrument software will generate a melt curve by plotting fluorescence intensity versus temperature.

-

The melting temperature (Tₘ) is determined as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve.

-

Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the vehicle control from the Tₘ of the sample with the enantiomer.

-

Conclusion

The data and methodologies presented in this technical guide highlight the importance of evaluating individual enantiomers in drug discovery. In the case of RJW100, the RR enantiomer is a more potent agonist of LRH-1 than the SS enantiomer, a finding that has significant implications for the design of future LRH-1 and SF-1 modulators. The detailed experimental protocols provided herein offer a robust framework for researchers seeking to perform similar characterizations of chiral compounds targeting nuclear receptors.

References

The Role of SS-Rjw100 in Regulating Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SS-Rjw100 is a synthetic small molecule that has been identified as a chiral-specific agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1). As a key regulator of metabolic homeostasis, LRH-1 has emerged as a promising therapeutic target for a range of metabolic diseases, including non-alcoholic fatty liver disease, diabetes, and inflammatory bowel disease. This technical guide provides an in-depth analysis of the role of this compound in the regulation of metabolic pathways, with a focus on its mechanism of action, relevant experimental protocols, and the current understanding of its downstream effects. While this compound is a weaker activator of LRH-1 compared to its enantiomer, RR-Rjw100, its study provides crucial insights into the structural and allosteric requirements for LRH-1 agonism and offers a potential scaffold for the design of novel metabolic modulators.

Introduction to this compound and its Targets

This compound is one of the two enantiomers of the racemic compound RJW100, a dual agonist for the nuclear receptors LRH-1 (NR5A2) and SF-1 (NR5A1). These receptors are critical transcription factors that regulate a wide array of physiological processes.

-

Liver Receptor Homolog-1 (LRH-1): Predominantly expressed in the liver, pancreas, and intestine, LRH-1 is a key regulator of bile acid synthesis, cholesterol homeostasis, glucose metabolism, and hepatic lipid metabolism. It plays a crucial role in the transcriptional control of genes involved in these pathways.

-

Steroidogenic Factor-1 (SF-1): Primarily found in the adrenal glands, gonads, and pituitary, SF-1 is essential for steroidogenesis and the development and function of endocrine tissues.

The therapeutic potential of modulating these receptors has driven research into the development of synthetic ligands like RJW100 and its enantiomers.

Mechanism of Action of this compound

The primary mechanism of action of this compound involves its direct binding to the ligand-binding pocket (LBP) of LRH-1, leading to a conformational change in the receptor and subsequent recruitment of coactivator proteins. However, detailed structural and functional studies have revealed significant differences in the way this compound and its enantiomer, RR-Rjw100, interact with and activate LRH-1.

This compound is characterized as a weaker agonist of LRH-1. This reduced activity is attributed to several factors at the molecular level:

-

Binding Configuration: X-ray crystallography studies have shown that this compound adopts multiple, unstable configurations within the LRH-1 ligand-binding pocket. This contrasts with the stable and specific orientation adopted by the more potent RR-Rjw100 enantiomer.[1][2]

-

Impaired Allosteric Signaling: The activation of LRH-1 relies on an allosteric communication network between the ligand-binding pocket and the activation function surface (AFS), where coactivators bind. Molecular dynamics simulations suggest that this compound attenuates this intramolecular signaling, leading to less efficient recruitment of coactivators.[1]

-

Reduced Coactivator Recruitment: In vitro assays have demonstrated that this compound is less effective at promoting the recruitment of coactivator proteins, such as the transcriptional intermediary factor 2 (Tif2), to the LRH-1 receptor complex.[1] Specifically, RR-RJW100 recruits 55% higher levels of the Tif2 coactivator to LRH-1 than this compound at saturation.[1]

These molecular differences provide a clear rationale for the observed weaker transcriptional activation by this compound.

Signaling Pathway Diagram

Caption: LRH-1 signaling pathway modulated by this compound.

Role in Regulating Metabolic Pathways

The role of this compound in regulating metabolic pathways is intrinsically linked to its function as a weak LRH-1 agonist. LRH-1 is a central regulator of several metabolic processes, and its activation, even to a lesser extent by this compound, can influence these pathways.

Lipid Metabolism

LRH-1 is a key player in hepatic lipid homeostasis. It regulates the expression of genes involved in bile acid synthesis (e.g., CYP7A1, CYP8B1) and cholesterol transport. While specific data for this compound is limited, studies on the racemic RJW100 have shown its ability to modulate the expression of LRH-1 target genes involved in lipid metabolism.

Glucose Homeostasis

LRH-1 has been shown to be involved in hepatic glucose sensing and metabolism. It can regulate the expression of genes involved in glycolysis and gluconeogenesis. The weaker activation of LRH-1 by this compound suggests a potentially attenuated effect on these pathways compared to more potent agonists.

Quantitative Data

The majority of available quantitative data for this compound is comparative, highlighting its reduced efficacy relative to its enantiomer, RR-Rjw100.

| Parameter | This compound | RR-Rjw100 | Reference |

| LRH-1 Transcriptional Activity (Luciferase Reporter Assay) | 46% less active | More potent enantiomer | |

| Tif2 Coactivator Recruitment to LRH-1 | Lower recruitment | 55% higher recruitment at saturation | |

| Binding Affinity to LRH-1 | Similar to RR-Rjw100 | Similar to this compound |

Experimental Protocols

The characterization of this compound and its interaction with LRH-1 involves a variety of sophisticated experimental techniques. Detailed protocols for these key experiments are outlined below.

Luciferase Reporter Assay for LRH-1 Activation

This assay is used to quantify the ability of a compound to activate LRH-1 and drive the expression of a reporter gene.

Principle: Cells are co-transfected with an expression vector for LRH-1 and a reporter plasmid containing a luciferase gene under the control of an LRH-1 responsive promoter. Activation of LRH-1 by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.

Protocol:

-

Cell Culture: Plate HEK293T or a similar cell line in 96-well plates.

-

Transfection: Co-transfect cells with an LRH-1 expression plasmid and a luciferase reporter plasmid containing LRH-1 response elements. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., RR-Rjw100).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.

In Vitro Coregulator Recruitment Assay (e.g., TR-FRET)

This assay measures the ability of a ligand to promote the interaction between LRH-1 and a coactivator peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method. A tagged LRH-1 protein (e.g., GST-tagged) is incubated with a fluorescently labeled coactivator peptide (e.g., fluorescein-labeled Tif2 peptide) and a terbium-labeled antibody against the tag. In the presence of an agonist, the coactivator peptide is recruited to LRH-1, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing purified GST-tagged LRH-1 ligand-binding domain (LBD), a terbium-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide.

-

Compound Addition: Add serial dilutions of this compound to a 384-well plate.

-

Reaction Incubation: Add the LRH-1/antibody/peptide mixture to the wells and incubate at room temperature for 1-4 hours.

-

Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~490 nm for terbium and ~520 nm for fluorescein).

-

Data Analysis: Calculate the emission ratio (520 nm / 490 nm) and plot it against the compound concentration to determine the EC50 for coactivator recruitment.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the LRH-1/SS-Rjw100 complex at an atomic level.

Principle: MD simulations use classical mechanics to calculate the trajectories of atoms and molecules over time, allowing for the study of conformational changes, binding stability, and allosteric communication within a protein-ligand complex.

Workflow:

-

System Setup: Start with the crystal structure of the LRH-1 LBD. Dock this compound into the ligand-binding pocket using molecular docking software.

-

Solvation and Ionization: Place the complex in a periodic box of water molecules and add ions to neutralize the system and mimic physiological salt concentrations.

-

Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a series of equilibration steps to gradually heat the system to the desired temperature and pressure.

-

Production Run: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational landscape of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to study ligand-protein interactions, conformational stability (RMSD, RMSF), and allosteric signaling pathways.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound serves as a valuable chemical probe for understanding the intricacies of LRH-1 activation. While it is a weaker agonist than its enantiomer, its study has been instrumental in elucidating the structural determinants of potent LRH-1 agonism. The unstable binding mode and impaired allosteric signaling of this compound highlight the precise conformational requirements for effective receptor activation.

Future research should focus on:

-

Transcriptomic and Metabolomic Profiling: Comprehensive studies to delineate the specific downstream genes and metabolic pathways regulated by this compound in relevant cell types (e.g., hepatocytes).

-

In Vivo Studies: Evaluation of the effects of this compound in animal models of metabolic disease to understand its physiological relevance and potential therapeutic utility or limitations.

-

Structure-Activity Relationship (SAR) Studies: Utilizing the structural information from this compound and RR-Rjw100 to design novel LRH-1 modulators with improved potency, selectivity, and pharmacokinetic properties. The scaffold of this compound could also be a starting point for the design of LRH-1 antagonists.

References

Preliminary Studies on SS-Rjw100: A Technical Overview of its Interaction with Nuclear Receptors and Influence on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary studies on SS-Rjw100, an enantiomer of the dual Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1) agonist, RJW100. This document outlines the current understanding of its mechanism of action, its impact on gene expression, and the associated signaling pathways. The information is intended to support further research and development of modulators for these critical nuclear receptors.

Introduction to this compound and its Molecular Targets

RJW100 is a synthetic agonist for the nuclear receptors LRH-1 (NR5A2) and SF-1 (NR5A1), which are key regulators of metabolism, inflammation, and cellular proliferation.[1][2][3] Chirality plays a crucial role in the activity of RJW100, which exists as two enantiomers: RR-Rjw100 and this compound.[1] While both enantiomers bind to LRH-1 and SF-1, studies have demonstrated that this compound is a significantly weaker agonist for LRH-1 compared to its RR counterpart.[1]

The attenuated activity of this compound is attributed to its binding mode within the ligand-binding domain of LRH-1. Unlike RR-Rjw100, which establishes a critical interaction for receptor activation, this compound adopts multiple configurations, leading to weaker recruitment of coactivator proteins. This enantiomer-specific activity highlights the potential for designing more selective LRH-1 modulators, with the this compound scaffold being a potential starting point for antagonist development.

Quantitative Analysis of Gene Expression Modulation

While specific quantitative gene expression data for this compound is limited in publicly available literature, studies on the racemic mixture of RJW100 provide insights into the target genes. It is important to note that the quantitative impact of this compound is expected to be less pronounced than that of the racemic mixture or the more potent RR-enantiomer.

The following tables summarize the known effects of RJW100 on the expression of key LRH-1 target genes in various cell models.

Table 1: Effect of RJW100 on the Expression of Key LRH-1 Target Genes

| Gene | Gene Name | Function | Cell Line | Treatment | Fold Change (mRNA) | Reference |

| SHP | Small Heterodimer Partner | Nuclear receptor, metabolic regulator | HepG2 | 5 µM RJW100 | Significant dose-dependent increase | |

| CYP11A1 | Cytochrome P450 Family 11 Subfamily A Member 1 | Cholesterol side-chain cleavage enzyme | HepG2 | 10 µM Abamectin + 20 µM RJW100 | Attenuation of Abamectin-induced expression | |

| CYP8B1 | Cytochrome P450 Family 8 Subfamily B Member 1 | Bile acid synthesis | HepG2 | 10 µM Topotecan + 20 µM RJW100 | Attenuation of Topotecan-induced expression | |

| miR-200c | microRNA-200c | Regulation of ZEB1/ZEB2 | Not Specified | RJW100 | Strong activation of promoter | |

| ZEB1/ZEB2 | Zinc Finger E-Box Binding Homeobox 1/2 | Transcriptional repressors | Not Specified | RJW100 | Downregulation |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of RJW100 and its enantiomers. These protocols can be adapted for specific studies on this compound.

Cell Culture and Treatment

-

Cell Line: Human hepatocellular carcinoma cell line, HepG2, is commonly used for studying LRH-1 activity.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For gene expression analysis, cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound at the desired concentration (e.g., 1-20 µM) or vehicle control (e.g., DMSO). The treatment duration is typically 24 hours.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.

-

Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

qRT-PCR: Real-time PCR is performed using a qPCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) with a suitable SYBR Green master mix. Gene-specific primers for target genes (SHP, CYP11A1, CYP8B1, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) are used. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the data is normalized to the expression of the housekeeping gene and presented as a fold change relative to the vehicle-treated control.

Luciferase Reporter Assay

-

Plasmids: A luciferase reporter plasmid containing the firefly luciferase gene under the control of a promoter with LRH-1 response elements is used. A renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency. An expression plasmid for LRH-1 may also be co-transfected.

-

Transfection: Cells (e.g., HeLa or HEK293T) are seeded in 96-well plates and co-transfected with the reporter plasmids and LRH-1 expression plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, the cells are treated with various concentrations of this compound or a vehicle control for another 24 hours.

-

Luciferase Assay: The luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the renilla luciferase activity. The results are typically presented as fold activation over the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by LRH-1 agonists and a typical experimental workflow for studying their effects on gene expression.

Caption: LRH-1 Signaling Pathway Activation by this compound.

Caption: Experimental Workflow for Gene Expression Analysis.

Conclusion and Future Directions

The preliminary studies on this compound reveal it to be a weak agonist of LRH-1 with a distinct mechanism of action compared to its more potent enantiomer, RR-Rjw100. While direct quantitative data on its gene expression effects are sparse, the known targets of the racemic RJW100 provide a strong foundation for future investigations. The provided experimental protocols and pathway diagrams serve as a guide for researchers aiming to further characterize the biological activity of this compound.

Future research should focus on obtaining comprehensive transcriptomic data (e.g., via RNA-sequencing) to elucidate the global gene expression changes induced by this compound. Such studies will be invaluable in determining its potential as a pharmacological tool to probe LRH-1 biology or as a scaffold for the development of novel LRH-1 antagonists for therapeutic applications in metabolic and neoplastic diseases.

References

The Impact of SS-Rjw100 on Cellular Proliferation and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SS-Rjw100 is a synthetic small molecule that acts as an agonist for the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1 or NR5A2) and Steroidogenic Factor-1 (SF-1 or NR5A1). As the less active enantiomer of the potent dual agonist RJW100, this compound presents a unique tool for dissecting the nuanced roles of LRH-1 and SF-1 in cellular processes. This technical guide provides an in-depth analysis of the known and inferred impacts of this compound on cellular proliferation and inflammation, supported by comparative data with its more active counterpart, RR-Rjw100. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to facilitate further research and drug development efforts.

Introduction to this compound and its Molecular Targets

This compound is one of two enantiomers that constitute the racemic compound RJW100, a dual agonist of the nuclear receptors LRH-1 and SF-1.[1] These receptors are critical regulators of development, metabolism, and cellular homeostasis.[2] Their dysfunction has been implicated in a range of pathologies, including metabolic diseases, cancer, and inflammatory conditions.[3][4]

-

Liver Receptor Homolog-1 (LRH-1): Predominantly expressed in the liver, intestine, pancreas, and ovaries, LRH-1 governs the transcriptional control of genes involved in bile acid synthesis, cholesterol homeostasis, and steroidogenesis.[2] Emerging evidence highlights its role in intestinal cell proliferation and its potential involvement in promoting inflammation and tumorigenesis in gastric cancer.

-

Steroidogenic Factor-1 (SF-1): Essential for the development and function of the adrenal glands and gonads, SF-1 is a master regulator of steroid hormone production. It also plays a role in the central nervous system, influencing energy homeostasis and anxiety.

Due to their significant roles in pathophysiology, both LRH-1 and SF-1 are considered promising therapeutic targets. This compound, as a stereoisomer of a potent agonist, provides a valuable chemical probe to explore the therapeutic potential of modulating these receptors.

Quantitative Data on Enantiomer-Specific Activity

While specific quantitative data on the direct effects of this compound on cellular proliferation and inflammation are limited in publicly available literature, comparative studies with its enantiomer, RR-Rjw100, provide crucial insights into its attenuated activity.

| Parameter | Receptor | This compound | RR-Rjw100 | Racemic RJW100 | Reference |

| Receptor Binding Affinity (Ki) | LRH-1 | ~ Similar to RR-Rjw100 | ~ Similar to this compound | Not specified | |

| Transcriptional Activity | LRH-1 | 46% less active than RR-Rjw100 | More potent agonist | pEC50 = 6.6 | |

| Transcriptional Activity | SF-1 | Not specified | Not specified | pEC50 = 7.5 |

Table 1: Comparative in vitro activity of this compound and RR-Rjw100.

The available data indicates that while both enantiomers exhibit similar binding affinities for LRH-1, this compound is a significantly weaker activator of its transcriptional activity. This is attributed to its failure to form a critical interaction within the receptor's binding pocket, leading to attenuated intramolecular signaling and reduced recruitment of coactivators.

Impact on Cellular Proliferation

The role of LRH-1 in cellular proliferation is context-dependent. In intestinal crypt cells, it is involved in controlling normal proliferation and differentiation. However, its expression has been linked to accelerated cell cycles in gastric cancer.

Given that this compound is a weaker agonist of LRH-1, its pro-proliferative effects in cancer models are expected to be less pronounced compared to RR-Rjw100 or the racemic RJW100. Conversely, in contexts where LRH-1 activation might be beneficial for controlled proliferation, the attenuated activity of this compound could offer a more nuanced therapeutic window.

Experimental Protocols for Assessing Cellular Proliferation

Standard cell-based assays can be employed to quantify the effects of this compound on cellular proliferation.

a) Cell Viability/Metabolic Activity Assays (e.g., MTT, XTT):

-

Cell Seeding: Plate cancer cell lines known to express LRH-1 (e.g., HepG2, certain gastric or breast cancer lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound, RR-Rjw100 (as a positive control), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

Assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.

b) DNA Synthesis Assay (e.g., BrdU Incorporation):

-

Cell Seeding and Treatment: As described above.

-

BrdU Labeling: Add BrdU to the cell culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).

-

Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes to allow antibody access to the nucleus.

-

Immunodetection: Incubate with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.

-

Analysis: Quantify the number of BrdU-positive cells using fluorescence microscopy or flow cytometry.

Impact on Inflammation

LRH-1 has been identified as a key player in the inflammatory response. Its expression in intestinal crypt cells suggests a role in promoting inflammation in the context of gastric cancer. Furthermore, studies have shown that pharmacological inhibition of LRH-1 can reduce the production of pro-inflammatory cytokines in macrophages.

As a weak LRH-1 agonist, this compound is anticipated to have a diminished pro-inflammatory effect compared to its more potent enantiomer. Further investigation is required to determine if its attenuated agonism could translate to a partial antagonistic effect in certain inflammatory contexts or if it simply has a lower potential to induce inflammatory responses.

Experimental Protocols for Assessing Inflammation

a) Cytokine Production Assay (e.g., ELISA):

-

Cell Culture: Culture immune cells such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs).

-

Stimulation and Treatment: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of this compound, RR-Rjw100, and a vehicle control.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

ELISA: Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant.

b) Gene Expression Analysis (e.g., quantitative PCR):

-

Cell Treatment and RNA Extraction: Treat cells as described above. After the incubation period, lyse the cells and extract total RNA.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform quantitative PCR using primers specific for inflammatory marker genes (e.g., TNF, IL6, IL1B, COX2). Normalize the expression levels to a housekeeping gene.

Signaling Pathways and Visualizations

The effects of this compound on cellular proliferation and inflammation are mediated through the activation of LRH-1 and SF-1, which in turn regulate the transcription of target genes.

Caption: LRH-1 signaling pathway activation by this compound.

The diagram illustrates the attenuated activation of the LRH-1 signaling pathway by this compound. Upon entering the cell, this compound binds to LRH-1, inducing a conformational change that is less effective at recruiting coactivators compared to more potent agonists. This results in a weaker transcriptional regulation of target genes involved in cellular proliferation and inflammation.

Caption: Workflow for assessing this compound's effect on proliferation.

This workflow outlines the key steps in a typical cell-based experiment to determine the impact of this compound on cellular proliferation.

Conclusion and Future Directions

This compound serves as a crucial chemical tool for understanding the graded response of LRH-1 and SF-1 activation. Its characterization as a weaker agonist compared to its enantiomer, RR-Rjw100, underscores the importance of stereochemistry in drug design. While direct evidence of this compound's impact on cellular proliferation and inflammation is still emerging, its attenuated activity profile suggests a reduced capacity to promote these processes compared to more potent agonists.

Future research should focus on generating specific dose-response data for this compound in various cancer cell lines and primary immune cells. Head-to-head comparisons with RR-Rjw100 and racemic RJW100 will be essential to fully elucidate its pharmacological profile. Such studies will not only enhance our understanding of LRH-1 and SF-1 biology but also inform the development of next-generation modulators with tailored efficacy and safety profiles for the treatment of cancer and inflammatory diseases. The potential for this compound to act as a partial agonist or even an antagonist in specific cellular contexts warrants further investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. cancer-research-network.com [cancer-research-network.com]

Unlocking Therapeutic Avenues: A Technical Guide to LRH-1/SF-1 Agonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1) agonists, illuminating their therapeutic potential, mechanisms of action, and the experimental frameworks for their evaluation. As key regulators of metabolism, inflammation, and steroidogenesis, LRH-1 and SF-1 have emerged as promising targets for a spectrum of diseases, including metabolic disorders, inflammatory bowel disease (IBD), and cancer.[1][2][3][4][5] This document provides a comprehensive overview of the current landscape, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Therapeutic Potential and Mechanism of Action

LRH-1 and SF-1 are nuclear receptors that act as transcription factors, regulating a diverse array of physiological processes. Agonists are small molecules that bind to the ligand-binding pocket of these receptors, inducing a conformational change that facilitates the recruitment of coactivator proteins and initiates the transcription of target genes.

The therapeutic applications of LRH-1/SF-1 agonists are broad:

-

Metabolic Diseases: By modulating genes involved in cholesterol and bile acid homeostasis, as well as glucose control, LRH-1 agonists present a promising strategy for treating conditions like type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).

-

Inflammatory Bowel Disease (IBD): LRH-1 plays a crucial role in reducing intestinal inflammation, and its activation by agonists has shown therapeutic potential in preclinical models of IBD.

-

Cancer: The involvement of LRH-1 in the Wnt/β-catenin signaling pathway has implicated it in the progression of certain cancers, suggesting that modulating its activity could be a viable therapeutic approach.

-

Steroidogenesis-related Disorders: SF-1 is a master regulator of steroid hormone production. Agonists of SF-1 could therefore be explored for the treatment of disorders characterized by dysregulated steroidogenesis.

Recent breakthroughs in structure-guided drug design have led to the development of highly potent, low-nanomolar LRH-1 agonists, with novel mechanisms of action that rely on specific polar interactions within the ligand-binding pocket. Additionally, fragment-based screening approaches are being employed to discover novel, drug-like LRH-1 agonists.

Quantitative Data on LRH-1/SF-1 Agonists

The following tables summarize the quantitative data for several key LRH-1 and SF-1 agonists, providing a comparative overview of their potency and efficacy.

Table 1: Potency (EC50) of LRH-1/SF-1 Agonists in Luciferase Reporter Assays

| Compound | LRH-1 EC50 (µM) | SF-1 EC50 (µM) | Reference(s) |

| RJW100 | 1.5 ± 0.4 | ~0.032 (pEC50 = 7.5) | |

| Compound 4 | 59 | 61 | |

| Compound 6N | 0.015 (15 nM) | Not Reported | |

| 6N-10CA | Not Reported | 0.1 (100 nM) | |

| RJW101 | Not Reported | Not Reported | |

| RJW102 | Not Reported | Not Reported | |

| RJW103 | Not Reported | Not Reported |

Table 2: Binding Affinity (Ki/Kd) of LRH-1/SF-1 Agonists

| Compound | LRH-1 Ki/Kd | SF-1 Ki/Kd | Assay Method | Reference(s) |

| 6N-10CA | Not Reported | 60 nM (Ki) | FP competition assay | |

| Compound 3 | 1.5 ± 0.3 µM (Kd) | Not Reported | Biacore | |

| Compound 3d2 | 1.8 ± 0.4 µM (Kd) | Not Reported | Biacore |

Signaling Pathways

The signaling cascades initiated by LRH-1 and SF-1 are central to their therapeutic effects. Below are diagrams illustrating the key pathways.

Figure 1: Simplified LRH-1 signaling pathway upon agonist binding.

Figure 2: Overview of the SF-1 signaling pathway and its crosstalk.

Experimental Protocols

The discovery and characterization of LRH-1/SF-1 agonists rely on a suite of robust experimental assays. Below are detailed methodologies for key experiments.

Luciferase Reporter Gene Assay

This cell-based assay is a primary tool for screening and characterizing the activity of nuclear receptor agonists.

Objective: To quantify the ability of a compound to activate LRH-1 or SF-1 and induce the expression of a reporter gene.

Principle: Cells are co-transfected with two plasmids: one expressing the nuclear receptor of interest (or a chimera with a Gal4 DNA-binding domain) and a second containing a luciferase reporter gene under the control of a promoter with response elements for that receptor (or Gal4). Agonist binding to the receptor triggers the transcription of the luciferase gene, and the resulting luminescence is measured as a readout of receptor activity. A second, constitutively expressed luciferase (e.g., Renilla) is often used as an internal control for transfection efficiency and cell viability.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T, HepG2) in a 96-well plate at an appropriate density.

-

Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase) using a suitable transfection reagent.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds.

-

Remove the transfection medium and add fresh medium containing the test compounds or vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 18-24 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add passive lysis buffer and incubate at room temperature with gentle shaking to lyse the cells.

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) and measure the luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the dose-response curve and determine the EC50 value.

-

Binding Affinity Assays

Determining the binding affinity of a compound to its target receptor is crucial for understanding its potency and structure-activity relationship.

1. Fluorescence Polarization (FP) Competition Assay

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a fluorescently labeled ligand from the receptor.

Principle: A fluorescently labeled probe that binds to the receptor will have a high fluorescence polarization value due to its slow tumbling rate when bound. Unlabeled test compounds compete with the probe for binding. As the test compound displaces the fluorescent probe, the probe's tumbling rate increases, leading to a decrease in fluorescence polarization.

Detailed Methodology:

-

Reagent Preparation:

-

Purify the ligand-binding domain (LBD) of LRH-1 or SF-1.

-

Prepare a solution of the fluorescently labeled probe and serial dilutions of the test compound.

-

-

Assay Procedure:

-

In a microplate, combine the purified receptor LBD, the fluorescent probe, and varying concentrations of the test compound.

-

Incubate the mixture to allow it to reach equilibrium.

-

-

Measurement and Analysis:

-

Measure the fluorescence polarization using a suitable plate reader.

-

Plot the decrease in fluorescence polarization as a function of the test compound concentration.

-

Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.

-

2. Surface Plasmon Resonance (SPR)

Objective: To measure the real-time binding kinetics and affinity (Kd) of a compound to its target receptor.

Principle: The receptor is immobilized on a sensor chip. When a solution containing the test compound flows over the chip, binding to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Detailed Methodology:

-

Chip Preparation:

-

Immobilize the purified LRH-1 or SF-1 LBD onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

-

Binding Analysis:

-

Inject serial dilutions of the test compound over the sensor surface and a reference surface (without the receptor).

-

Record the association and dissociation phases of the binding interaction in real-time.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal to obtain the specific binding response.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Experimental Workflows

The development of LRH-1/SF-1 agonists follows a structured preclinical workflow to assess their efficacy and safety.

Figure 3: A generalized preclinical experimental workflow for LRH-1/SF-1 agonists.

Future Directions and Conclusion

The field of LRH-1/SF-1 agonist discovery is rapidly advancing, with a growing understanding of their therapeutic potential and the molecular mechanisms that govern their activity. While significant progress has been made in developing potent and selective agonists, a critical next step is the thorough investigation of their pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings. The lack of publicly available, comprehensive pharmacokinetic data for lead compounds like RJW100 remains a notable gap in the literature.

Future research should focus on:

-

Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of lead agonist candidates are essential for their translation into clinical use.

-

In Vivo Efficacy and Safety: Rigorous testing in relevant animal models of metabolic and inflammatory diseases will be crucial to validate the therapeutic potential and assess the safety of these compounds.

-

Selective Agonist Development: Further refinement of agonist scaffolds to achieve greater selectivity for either LRH-1 or SF-1 will be important for minimizing off-target effects and tailoring therapies to specific diseases.

References

- 1. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: SS-Rjw100 Sourcing and Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-Rjw100 is one of the enantiomers of the synthetic small molecule RJW100, a potent dual agonist for the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1).[1][2][3] These receptors are critical regulators of development, metabolism, and steroidogenesis.[4] RJW100 and its enantiomers are valuable tools for investigating the therapeutic potential of modulating LRH-1 and SF-1 in various diseases, including metabolic disorders and cancer.[5] This technical guide provides an in-depth overview of the sourcing, synthesis, purification, and purity analysis of this compound.

Chemical Properties and Activity

RJW100 is built on a [3.3.0]-bicyclic hexahydropentalene scaffold. The two enantiomers, this compound and RR-Rjw100, exhibit different biological activities. The RR-enantiomer has been shown to be a more potent agonist of LRH-1. While both enantiomers have similar binding affinities for LRH-1 and SF-1, RR-Rjw100 is more effective at stabilizing the receptors and demonstrates greater activity in luciferase reporter assays. This compound, in contrast, shows weaker recruitment of coactivators and attenuates the intramolecular signaling important for this process.

Table 1: Quantitative Data for RJW100 Enantiomers

| Property | This compound | RR-Rjw100 | Racemic RJW100 | Reference |

| Binding Affinity (Ki, µM) | ||||

| LRH-1 | 1.2 | Not explicitly stated, but implied to be similar to this compound | Not explicitly stated | |

| SF-1 | 30 | Not explicitly stated, but implied to be similar to this compound | Not explicitly stated | |

| Potency (pEC50) | ||||

| LRH-1 | Not explicitly stated | Not explicitly stated | 6.6 | |

| SF-1 | Not explicitly stated | Not explicitly stated | 7.5 | |

| LRH-1 Transcriptional Activity | Increases activity | 46% more active than this compound | Potent agonist | |

| Purity (example from supplier) | Not explicitly stated | 99.73% | 99.93% |

Sourcing and Synthesis

Commercial Suppliers

This compound is available from commercial chemical suppliers specializing in research chemicals. One such supplier is MedChemExpress. When sourcing from commercial vendors, it is crucial to obtain a certificate of analysis (CoA) detailing the purity and the methods used for its determination.

Synthetic Approach

The synthesis of racemic RJW100 is based on a modular approach that allows for the generation of derivatives with varying functionalities. The core structure is the all-carbon bridgehead [3.3.0]-bicyclic system.

Experimental Protocol: Synthesis of Racemic RJW100 (General Overview)

A detailed, step-by-step protocol for the synthesis of racemic RJW100 can be found in the supplementary information of the primary literature. The general strategy involves a zirconium-mediated tandem reaction sequence.

Diagram 1: General Synthetic Workflow for Racemic RJW100

Caption: General overview of the synthetic strategy for racemic RJW100.

Purification and Enantiomer Separation

Purification of Racemic RJW100

Following synthesis, the crude racemic RJW100 mixture requires purification. This is typically achieved using column chromatography on silica gel. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Enantiomeric Separation of this compound

The separation of the SS- and RR-enantiomers of RJW100 is accomplished using chiral preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: Chiral Separation of RJW100 Enantiomers

-

Column: A chiral stationary phase column, such as a Diacel OD-H column, is used.

-

Mobile Phase: A suitable mobile phase, typically a mixture of hexanes and isopropanol, is employed. The optimal ratio should be determined empirically to achieve baseline separation of the enantiomers.

-

Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength.

-

Fraction Collection: The two distinct peaks corresponding to the SS- and RR-enantiomers are collected separately. The identity of each peak can be confirmed by comparison to a reference standard of a known enantiomer, if available.

-

Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified enantiomers.

Diagram 2: Experimental Workflow for this compound Purification

Caption: Step-by-step workflow for the purification of this compound.

Purity Analysis

Ensuring the purity of this compound is critical for obtaining reliable and reproducible experimental results. A combination of analytical techniques should be employed to assess both chemical and enantiomeric purity.

Table 2: Analytical Methods for Purity Determination

| Analytical Method | Purpose | Typical Results | Reference |

| 1H NMR | Structural confirmation and assessment of chemical purity. | Spectrum consistent with the proposed structure, absence of significant impurity signals. | |